5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6/c18-12-9-19-17(20-10-12)23-13-5-7-24(8-6-13)16-14-3-1-2-4-15(14)21-11-22-16/h9-11,13H,1-8H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKYQYBTPVDFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrimidine ring substituted with a chloro group and a piperidine moiety linked to a tetrahydroquinazoline. This unique structure is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H21ClN4 |
| Molecular Weight | 318.82 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
Efficacy Against Bacteria
In a study assessing antimicrobial activity, the compound demonstrated notable effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
These results suggest that the compound may have comparable activity to standard antibiotics like ampicillin.
Antiviral Activity
The antiviral potential of the compound has also been explored. In vitro studies have indicated that it may inhibit viral replication through interference with viral entry or replication processes.
Case Study: Avian Paramyxovirus
A specific study investigated the compound's activity against avian paramyxovirus (APMV-1). The results indicated that at concentrations of 10–20 µg/mL, the compound significantly reduced viral titers in infected cell cultures.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act by:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Disruption of Membrane Integrity : It could compromise the integrity of microbial membranes, leading to cell lysis.
Scientific Research Applications
Inhibition of Ras Proteins
One of the primary applications of this compound is its ability to inhibit Ras proteins, which are crucial in cell signaling pathways that regulate cell growth and differentiation. The inhibition of Ras has significant implications for cancer therapy, as mutated Ras proteins are implicated in many cancers. Research indicates that compounds similar to 5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine have shown efficacy in suppressing the activity of these proteins, thus potentially serving as a treatment for Ras-driven tumors .
Antimicrobial Activity
Emerging studies have also evaluated the antimicrobial properties of quinazoline derivatives, including compounds related to this compound. These derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing potential side effects. SAR studies indicate that modifications to the piperidine and pyrimidine moieties can enhance biological activity while maintaining selectivity towards target proteins. This optimization process is essential for developing more effective therapeutic agents based on this scaffold .
Cancer Treatment
A notable case study involved the application of this compound in preclinical models of cancer. In vitro assays demonstrated that this compound inhibited cell proliferation in various cancer cell lines with a notable dose-dependent response. The findings suggest that further development could lead to clinical trials aimed at targeting specific cancers associated with Ras mutations .
Antimicrobial Efficacy
In another study focused on antimicrobial applications, derivatives based on the quinazoline structure were synthesized and tested against multi-drug resistant bacterial strains. The results indicated that some derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as alternative therapeutic options in combating resistant infections .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidin-2-Amine Derivatives with Piperidine Linkers
Compound A : 1-(4-Chloropyrimidin-2-yl)Piperidin-3-Amine (CAS 939986-02-4)
- Structure : Shares the chloropyrimidine core but lacks the tetrahydroquinazoline extension. The piperidine is substituted at position 3 instead of 3.
Compound B : 4-Chloro-N-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidin-2-Amine (CAS 1462286-01-6)
Tetrahydroquinazoline-Containing Compounds
Compound C : 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)Piperidin-4-Amine (CAS 1505440-59-4)
- Structure : Contains the same tetrahydroquinazoline-piperidine backbone but lacks the pyrimidin-2-amine moiety.
Compound D : 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-Pyrazol-1-yl)-N-(Pyridin-2-yl)Pyrrolo[4,5-d]Pyrimidin-4-Amine
- Structure: Replaces tetrahydroquinazoline with dihydroisoquinoline and adds a pyrrolo[4,5-d]pyrimidine core.
Chlorinated Heterocycles with Piperidine Substitutions
Compound E : 5-Chloro-6-Methyl-N-Phenethyl-2-Pyridin-2-ylPyrimidin-4-Amine
- Structure : Integrates a pyridine ring and phenethyl chain instead of tetrahydroquinazoline.
- Impact : The phenethyl group introduces lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound .
Compound F : GD5 Ligand (5-Chloranyl-4-Imidazo[1,2-a]Pyridin-3-yl-N-(5-Methyl-1-Piperidin-4-yl-Pyrazol-4-yl)Pyrimidin-2-Amine)
Structural and Functional Data Table
Key Findings
- Tetrahydroquinazoline vs. Simpler Heterocycles : The tetrahydroquinazoline group in the target compound provides a balance between rigidity and flexibility, enabling selective interactions with deep binding pockets, unlike planar systems like pyridine or pyrazole .
- Chlorine Substitution : The 5-chloro group on pyrimidine is conserved in many analogs (e.g., Compounds A, B, E), suggesting its critical role in electronic modulation and hydrophobic interactions .
- Piperidine Position : Piperidin-4-yl substitution (target compound) offers better spatial alignment for target engagement compared to piperidin-3-yl (Compound A), as seen in crystallographic studies .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine intermediates (e.g., 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine) react with chloropyrimidine derivatives under reflux in aprotic solvents like THF or DMF. Catalytic bases (e.g., Cs₂CO₃) and transition metals (e.g., CuBr) improve coupling efficiency . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization enhances purity (>95%) . Optimization requires monitoring reaction time (24–48 hours) and temperature (35–80°C) to minimize side products like dehalogenated byproducts .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm connectivity via ¹H and ¹³C chemical shifts (e.g., pyrimidine NH at δ 8.9–9.2 ppm; piperidine protons at δ 1.5–2.5 ppm) .
- HPLC-MS : Verify molecular weight (e.g., ESI-MS m/z ~430–450 [M+H]⁺) and purity (>98% by UV detection at 254 nm) .
- X-ray crystallography : Resolve stereochemistry of the tetrahydroquinazolin-piperidine moiety if crystallization is feasible .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Screen against kinase targets (e.g., EGFR, JAK2) using:
- In vitro enzyme inhibition assays (IC₅₀ determination via fluorescence polarization or ADP-Glo™).
- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assay) with EC₅₀ values <10 µM indicating potency .
- Selectivity profiling : Test against a panel of 50+ kinases to identify off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound for enhanced target specificity?
- Methodological Answer :
- Core modifications : Replace the 5-chloro group with electron-withdrawing substituents (e.g., CF₃) to improve binding to hydrophobic kinase pockets .
- Piperidine ring adjustments : Introduce methyl or fluorine substituents to modulate conformational flexibility and reduce metabolic instability .
- Tetrahydroquinazolin substitution : Incorporate 6- or 7-position substituents (e.g., methoxy, amino) to enhance π-π stacking with kinase hinge regions .
- Validate via molecular docking (e.g., AutoDock Vina) and MD simulations to predict binding modes .
Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability (%F), plasma protein binding (e.g., >90% binding reduces free drug concentration), and metabolic stability (CYP450 assays) .
- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C or ³H) to quantify accumulation in target tissues .
- Prodrug design : Mask polar groups (e.g., amine) with acetyl or PEGylated moieties to improve solubility and half-life .
Q. How can computational modeling predict off-target interactions and toxicity risks?
- Methodological Answer :
- Pharmacophore mapping : Align compound features (e.g., hydrogen bond donors, aromatic rings) with known toxicophores (e.g., hERG inhibitors) .
- QSAR models : Train algorithms on datasets like ChEMBL to predict CYP inhibition, Ames test mutagenicity, and hepatotoxicity .
- Cryo-EM or X-ray co-crystallography : Identify binding to unintended targets (e.g., PDEs, GPCRs) .
Q. What analytical techniques address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral HPLC : Monitor enantiomeric excess (>99%) using columns like Chiralpak AD-H .
- Flow chemistry : Optimize continuous synthesis to reduce racemization (e.g., low-residence-time microreactors) .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time purity monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
